molecular formula C9H7IN2O B1402668 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile CAS No. 1346447-09-3

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile

Cat. No.: B1402668
CAS No.: 1346447-09-3
M. Wt: 286.07 g/mol
InChI Key: LXOPXZLUEKMJMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodopyridine with a suitable nitrile compound in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-8-4-6(5-11)9-7(12-8)2-1-3-13-9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPXZLUEKMJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)C#N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186809
Record name 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-09-3
Record name 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[3,2-b]pyridine-8-carbonitrile, 3,4-dihydro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Reactant of Route 2
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Reactant of Route 3
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Reactant of Route 4
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Reactant of Route 5
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile
Reactant of Route 6
6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile

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